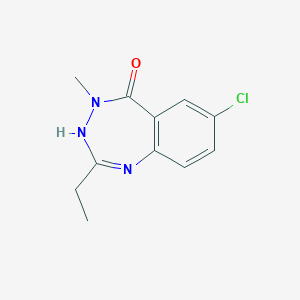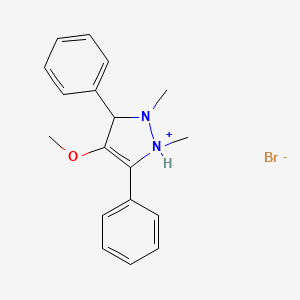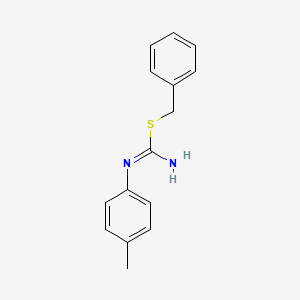![molecular formula C12H18O2 B14607962 Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one CAS No. 58237-66-4](/img/structure/B14607962.png)
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the broader family of pyrans and their derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium (Pd) complexes, such as Pd2(dba)3/dppe, in toluene. The reaction conditions are optimized to achieve high yields (78–96%) and a favorable trans/cis ratio of the cycloadducts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
The reactions typically involve standard organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one involves its interaction with specific molecular targets and pathways. Computational studies have suggested that the compound undergoes cycloaddition reactions through the formation of intermediate complexes. These intermediates then undergo further transformations, leading to the final product. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrans: These compounds share a similar pyran ring structure but differ in their degree of saturation and substitution patterns.
4H-Pyrans: Similar to 2H-pyrans, these compounds have different electronic and steric properties.
Uniqueness
Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one is unique due to its tricyclic structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in both academic and industrial settings.
Propiedades
Número CAS |
58237-66-4 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2,3,3a,5a,6,7,8,9,9a,9b-decahydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h8-11H,1-7H2 |
Clave InChI |
ZCEZMMUBLFKUKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3CCCC3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium iodide](/img/structure/B14607882.png)


![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)

![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)



![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
